molecular formula C9H6N2O B6252682 4-isocyanato-2-methylbenzonitrile CAS No. 1261780-80-6

4-isocyanato-2-methylbenzonitrile

Cat. No.: B6252682
CAS No.: 1261780-80-6
M. Wt: 158.2
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Description

4-isocyanato-2-methylbenzonitrile is a chemical compound belonging to the family of aromatic isocyanates. It is characterized by the presence of an isocyanate group (-NCO) and a nitrile group (-CN) attached to a benzene ring with a methyl substituent. This compound is commonly used in various industrial and research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isocyanato-2-methylbenzonitrile typically involves the reaction of 2-methylbenzonitrile with phosgene or a phosgene equivalent in the presence of a base. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as toluene or dichloromethane. The process can be summarized as follows:

    Starting Material: 2-methylbenzonitrile

    Reagent: Phosgene or phosgene equivalent

    Base: Triethylamine or pyridine

    Solvent: Toluene or dichloromethane

    Temperature: 50°C to 100°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-isocyanato-2-methylbenzonitrile undergoes various types of chemical reactions, including:

    Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamates, respectively.

    Substitution Reactions: The nitrile group can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.

    Polymerization: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.

Common Reagents and Conditions

    Alcohols: React with the isocyanate group to form urethanes.

    Amines: React with the isocyanate group to form ureas.

    Water: Reacts with the isocyanate group to form carbamates.

    Strong Bases: Facilitate substitution reactions involving the nitrile group.

Major Products

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with water.

Scientific Research Applications

4-isocyanato-2-methylbenzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of polyurethanes, coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 4-isocyanato-2-methylbenzonitrile primarily involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic groups such as hydroxyl, amino, and thiol groups. This reactivity allows the compound to modify proteins, enzymes, and other biomolecules, leading to changes in their structure and function. The nitrile group can also participate in various chemical reactions, further contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • 4-isocyanato-2-(trifluoromethyl)benzonitrile
  • 2-isocyanato-4-methylbenzonitrile
  • 4-isothiocyanato-2-methylbenzonitrile

Uniqueness

4-isocyanato-2-methylbenzonitrile is unique due to the presence of both an isocyanate and a nitrile group on the same aromatic ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications. The methyl substituent also influences the compound’s reactivity and physical properties, distinguishing it from other similar compounds.

Properties

CAS No.

1261780-80-6

Molecular Formula

C9H6N2O

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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